molecular formula C27H27N3O5S B11443431 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11443431
M. Wt: 505.6 g/mol
InChI Key: ZBQNSFRZWLHTSK-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound with a unique structure that combines a pyrimidoquinoline core with benzylsulfanyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. The starting materials often include benzyl mercaptan, 3,4,5-trimethoxybenzaldehyde, and appropriate pyrimidoquinoline precursors. The reaction conditions may involve:

    Condensation reactions: Using acidic or basic catalysts to form the core structure.

    Sulfurization: Introducing the benzylsulfanyl group through nucleophilic substitution.

    Oxidation and reduction steps: To achieve the desired oxidation state of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the benzylsulfanyl or trimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an anticancer or antimicrobial agent due to its unique structure.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to:

    Bind to active sites: Inhibiting enzyme activity or modulating receptor function.

    Disrupt cellular processes: Leading to cell death or altered cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-tritylsulfanyl-benzoxazole
  • 2-tritylsulfanyl-benzothiazole
  • 2-tritylsulfanyl-1H-benzimidazole

Uniqueness

2-(benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is unique due to its combination of a pyrimidoquinoline core with benzylsulfanyl and trimethoxyphenyl groups, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H27N3O5S

Molecular Weight

505.6 g/mol

IUPAC Name

2-benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C27H27N3O5S/c1-33-19-12-16(13-20(34-2)24(19)35-3)21-22-17(10-7-11-18(22)31)28-25-23(21)26(32)30-27(29-25)36-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,21H,7,10-11,14H2,1-3H3,(H2,28,29,30,32)

InChI Key

ZBQNSFRZWLHTSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5

Origin of Product

United States

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